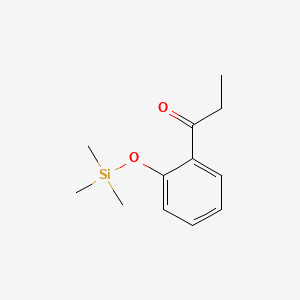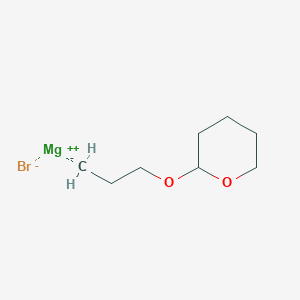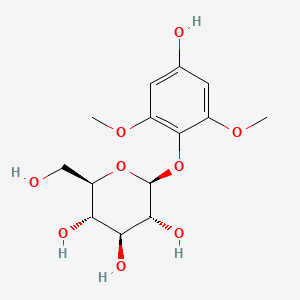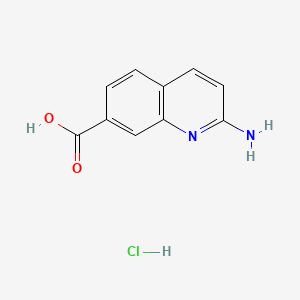
9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester: is a derivative of Gibberellic Acid, a plant hormone that promotes growth and elongation of cells. This compound is often used as an intermediate in the synthesis of other gibberellin derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester typically involves multiple steps starting from Gibberellic Acid. The process includes hydroxylation, acetylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester is used as an intermediate in the synthesis of other gibberellin derivatives. It serves as a building block for creating more complex molecules .
Biology: In biological research, this compound is studied for its role in plant growth and development. It helps in understanding the mechanisms of gibberellin action and its effects on various physiological processes.
Medicine: While not directly used as a drug, this compound’s derivatives are explored for potential therapeutic applications. Research is ongoing to investigate their effects on human health.
Industry: In the agricultural industry, gibberellin derivatives are used to enhance crop yield and improve plant growth. This compound plays a crucial role in the development of plant growth regulators.
Mecanismo De Acción
The mechanism of action of 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester involves its interaction with gibberellin receptors in plants. It activates specific signaling pathways that lead to the transcription of genes involved in cell elongation and growth. The compound’s effects are mediated through the gibberellin biosynthetic and response pathways .
Comparación Con Compuestos Similares
Gibberellic Acid: A widely studied plant hormone with similar growth-promoting effects.
Gibberellin A72: A derivative of Gibberellic Acid, similar in structure and function to 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct properties and applications. Its hydroxyl and acetyl groups make it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C24H30O9 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
methyl (1R,2R,5S,8R,9S,10R,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C24H30O9/c1-11-18(27)23-10-22(11,32-13(3)26)8-6-14(23)24-9-7-15(31-12(2)25)21(4,20(29)33-24)17(24)16(23)19(28)30-5/h14-18,27H,1,6-10H2,2-5H3/t14-,15+,16-,17-,18?,21?,22+,23-,24-/m1/s1 |
Clave InChI |
NYZNMWNVMVARKT-RUYIGKOPSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]23[C@@H]4CC[C@@]5(C[C@@]4([C@H]([C@@H]2C1(C(=O)O3)C)C(=O)OC)C(C5=C)O)OC(=O)C |
SMILES canónico |
CC(=O)OC1CCC23C4CCC5(CC4(C(C2C1(C(=O)O3)C)C(=O)OC)C(C5=C)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



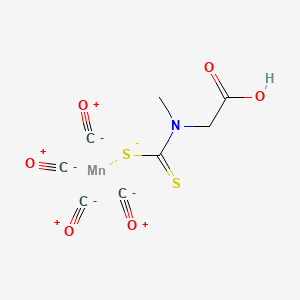
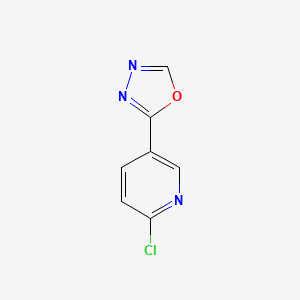
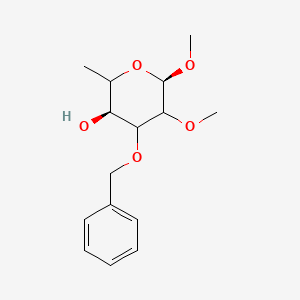
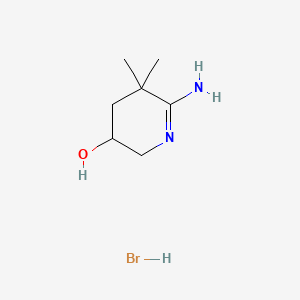


![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
